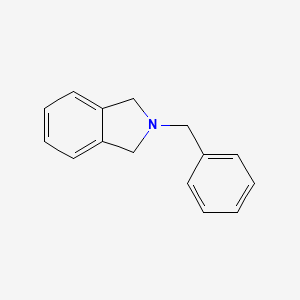

2-Benzyl-2,3-dihydro-1H-isoindole

Vue d'ensemble

Description

2-Benzyl-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.292. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a derivative of isoindoline, a class of compounds known for their diverse chemical reactivity and promising applications

Mode of Action

Isoindoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities . The specific interactions of 2-Benzylisoindoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Benzylisoindoline may affect multiple biochemical pathways, but specific pathways and their downstream effects need further investigation.

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of 2-Benzylisoindoline, but more detailed studies are needed to fully understand its pharmacokinetic profile.

Result of Action

As a derivative of isoindoline, it may share some of the biological activities associated with this class of compounds . .

Activité Biologique

2-Benzyl-2,3-dihydro-1H-isoindole is a compound belonging to the isoindoline class, characterized by its bicyclic structure and diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H15N

- Molecular Weight : 209.292 g/mol

Isoindoline derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. The compound is known to exhibit:

- Antiviral Activity : Inhibits viral replication.

- Anti-inflammatory Effects : Reduces inflammation through modulation of cytokine release.

- Anticancer Properties : Induces apoptosis in cancer cells and inhibits cell proliferation.

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- High gastrointestinal absorption.

- Ability to cross the blood-brain barrier (BBB), which enhances its potential for treating central nervous system disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can decrease cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 (TNBC) | 6.25 | Significant decrease in viability at low concentrations . |

| MCF-7 (HER2+) | 50 | Effects observed only at higher concentrations . |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown efficacy against several microbial strains. In a comparative study, its antibacterial activity was found to be comparable to that of standard antibiotics like gentamicin:

| Microbial Strain | Inhibition Zone (mm) | Comparison |

|---|---|---|

| Gram-positive | 20 | Similar to gentamicin . |

| Gram-negative | 18 | Comparable efficacy . |

Antioxidant and Anti-inflammatory Activities

This compound also exhibits antioxidant properties, reducing oxidative stress in cells. Its anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various isoindoline derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound effectively reduced cell viability in MDA-MB-231 cells at low concentrations, showcasing their potential for targeted cancer therapy .

- Antimicrobial Assessment : Another study assessed the antimicrobial properties of isoindoline derivatives against Leishmania tropica. The results highlighted that certain derivatives exhibited IC50 values lower than standard treatments, indicating their potential as effective antileishmanial agents .

Applications De Recherche Scientifique

Scientific Research Applications of 2-Benzyl-2,3-dihydro-1H-isoindole

This compound derivatives are gaining attention in medicinal chemistry for their diverse biological activities and potential therapeutic applications. These compounds, characterized by their bicyclic isoindole structure, are being explored in chemistry, biology, medicine, and industry.

Applications in Scientific Research

This compound and its derivatives are used across various scientific disciplines:

- Chemistry: It serves as a building block for synthesizing complex molecules.

- Biology: It has demonstrated potential in biological assays for its antimicrobial and antiviral properties. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. Some indole derivatives have shown inhibitory activity against influenza A.

- Medicine: Research suggests its potential in developing new therapeutic agents for treating diseases such as cancer and viral infections. Derivatives of isoindole compounds have exhibited neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

- Industry: It is used in the synthesis of dyes and pigments because of its stable chemical structure.

Anticancer Activity

Isoindole derivatives exhibit anticancer properties and can inhibit the proliferation of cancer cell lines. Studies have shown that these compounds induce apoptosis and cell cycle arrest in human cancer cell lines, with IC50 values in the micromolar range, indicating potent cytotoxicity. Structure-activity relationship (SAR) analysis suggests that modifications on the benzyl ring could enhance cytotoxic effects.

Neuroprotective Effects

Isoindole derivatives have demonstrated neuroprotective effects. In vitro studies indicate that this compound derivatives can protect neuronal cells from apoptosis induced by oxidative stressors, suggesting potential applications in neurodegenerative diseases.

влияят върху биохимичните пътища ( প্রভাবিত জৈব রাসায়নিক পাথ)

Propriétés

IUPAC Name |

2-benzyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWRFGVFTTZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956627 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-14-4 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.